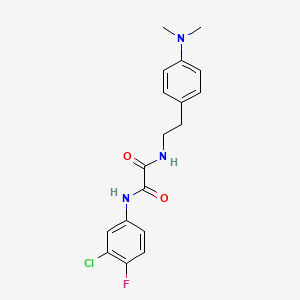
N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide” is an organic compound containing a chloro-fluoro phenyl group and a dimethylamino phenethyl group linked by an oxalamide moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the typical planar geometry around the amide group. The presence of the chloro and fluoro substituents on the phenyl ring could influence the electronic properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, amides in general can undergo a variety of reactions. They can be hydrolyzed to give carboxylic acids and amines, and they can react with Grignard reagents to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the chloro and fluoro substituents could influence its lipophilicity, which in turn could affect its solubility and permeability .科学的研究の応用
Photodehalogenation and Photophysics
The study of photodehalogenation of fluoro or chlorobenzene derivatives, including structures related to N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide, has shown the generation of triplet and singlet phenyl cations and potentially benzyne. These intermediates lead to various products depending on the substituents, highlighting the direct effect of substituents on photodehalogenation outcomes. The use of SiMe3 and SnMe3 groups as probes does not affect the photophysics or primary dehalogenation, indicating a potential application for designing less phototoxic fluorinated drugs (Protti et al., 2012).
Fluorescence and Chemical Sensing
The creation of a highly selective and dual responsive test paper sensor for Hg2+/Cr3+ highlights the application of compounds related to N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide in environmental monitoring. This sensor, utilizing a dimethylaminophenyldiazenyl fragment as a photoactive signaling unit, showcases the potential of such compounds in detecting heavy metals in neutral aqueous environments without the need for spectroscopic instrumentation, offering a quick and efficient method for environmental monitoring (Das et al., 2012).
Synthesis and Characterization of Water-Soluble Chlorins
Research into the synthesis and photophysical characterization of water-soluble chlorins, where compounds related to N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide could play a role, underlines their suitability for biomedical applications due to high aqueous solubility and attractive photophysical properties. These findings suggest the potential for such compounds in photodynamic therapy, imaging, and as photosensitizers in biological applications, emphasizing their versatility and application in medical and biological research (Borbas et al., 2008).
将来の方向性
特性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c1-23(2)14-6-3-12(4-7-14)9-10-21-17(24)18(25)22-13-5-8-16(20)15(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJUSWJTTDENET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol](/img/structure/B2568562.png)
![1-[Methylamino(phenyl)methyl]cyclobutan-1-ol](/img/structure/B2568563.png)
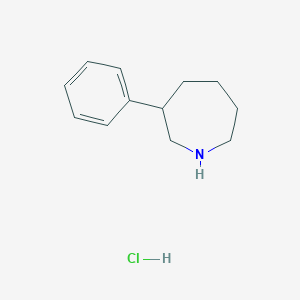
![Methyl 2-amino-6-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2568567.png)
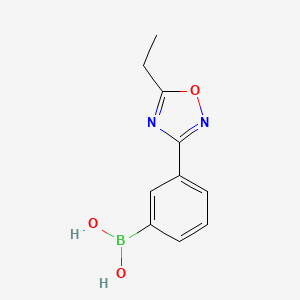
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2568569.png)
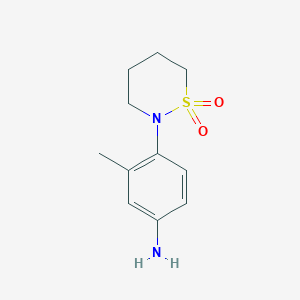
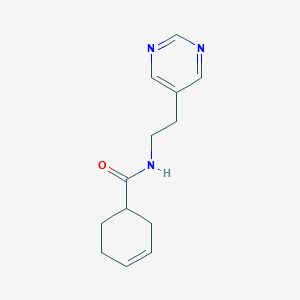
![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B2568578.png)
![4-Fluoro-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2568579.png)
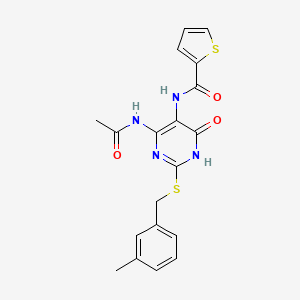
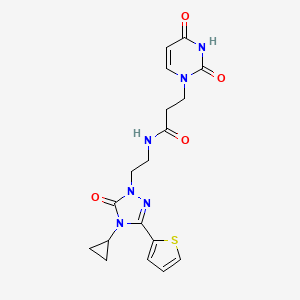
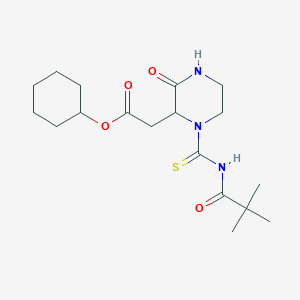
![2-Chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2568585.png)